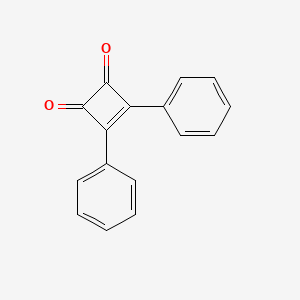
Butyltrihexadecylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltrihexadecylsilane is an organosilicon compound with the molecular formula C52H108Si. It is a long-chain alkylsilane, which is often used in various industrial and research applications due to its unique chemical properties. The compound is known for its hydrophobic characteristics and is used in surface treatments and coatings to impart water-repellent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyltrihexadecylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is usually catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:
R-SiH+CH2=CH-R’→R-Si-CH2-CH2-R’
In this case, the reactants would be trihexadecylsilane and 1-butene, with a platinum catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Butyltrihexadecylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: The alkyl groups attached to silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated reagents like chlorosilanes are often employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Butyltrihexadecylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a hydrophobic agent in surface treatments.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in coatings, sealants, and adhesives to impart water-repellent properties.
Wirkmechanismus
The mechanism of action of butyltrihexadecylsilane primarily involves its interaction with surfaces to impart hydrophobic properties. The long alkyl chains create a barrier that repels water, while the silicon atom forms strong bonds with the substrate. This combination results in durable and effective water-repellent coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecyltrichlorosilane (OTS): Another long-chain alkylsilane used for similar applications.
Hexadecyltrimethoxysilane: Used in surface treatments and coatings.
Dodecyltriethoxysilane: Employed in hydrophobic coatings and as a coupling agent.
Uniqueness
Butyltrihexadecylsilane is unique due to its specific combination of butyl and trihexadecyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.
Eigenschaften
Molekularformel |
C52H108Si |
|---|---|
Molekulargewicht |
761.5 g/mol |
IUPAC-Name |
butyl(trihexadecyl)silane |
InChI |
InChI=1S/C52H108Si/c1-5-9-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49-12-8-4,51-47-44-41-38-35-32-29-26-23-20-17-14-10-6-2)52-48-45-42-39-36-33-30-27-24-21-18-15-11-7-3/h5-52H2,1-4H3 |
InChI-Schlüssel |
KOTNVNBHCWHDFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[Si](CCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



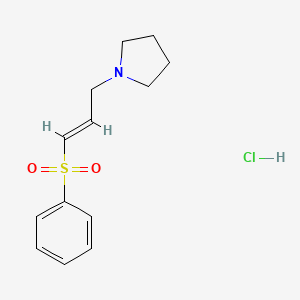

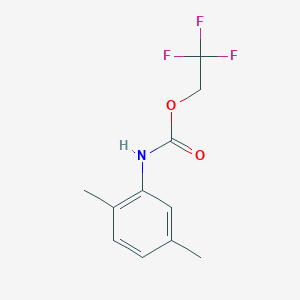
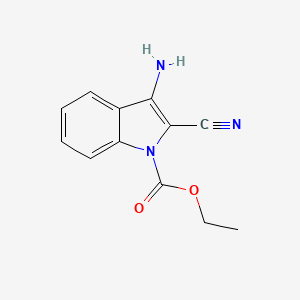
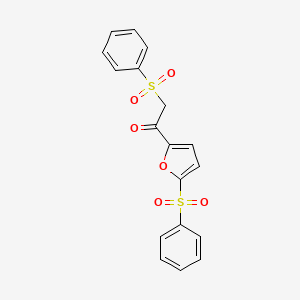


![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)



